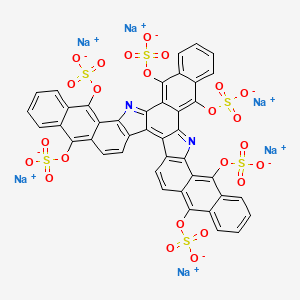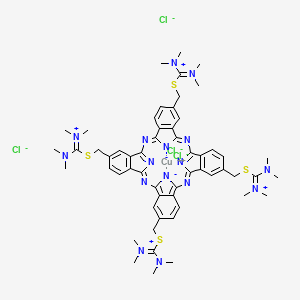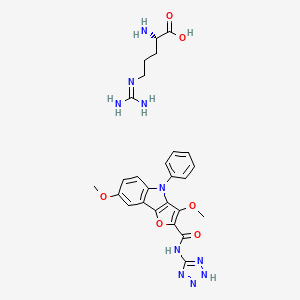
Cimaterol
描述
Cimaterol is a beta-adrenergic agonist . It is chemically stable and nonselective, acting on β1-, β2-, and β3-adrenoceptors . It is used in sports as a stimulant and a fat burner that assists bodybuilders and strength athletes to get rid of body fats .
Molecular Structure Analysis
Cimaterol has a molecular formula of C12H17N3O and a molar mass of 219.288 g/mol .
Physical And Chemical Properties Analysis
Cimaterol has a molecular weight of 219.29 and a molecular formula of C12H17N3O .
科学研究应用
Biomarker Screening
Cimaterol has been used in studies to screen potential biomarkers in rats using an untargeted metabonomics approach . The liver and serum samples were analyzed by ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC–QTOF-MS) after treatment of rats with cimaterol .
Metabolism Studies
Cimaterol has been used in metabolism studies. Potential biomarkers identified were involved in pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .
Monitoring Illegal Use
The duration time of fluorometholone acetate in serum and liver of rats was both more than 15 days, which were much longer than that of parent drugs cimaterol. Therefore, the fluorometholone acetate was more suitable for supervising the illegal use of cimaterol from the views of accessibility and accuracy .
Growth Promotion
Cimaterol is a kind of β2-agonists and possesses growth-promoting action by increasing protein content and reducing body fat content . It is used as a feed additive in animal husbandry .
Body Composition Studies
Cimaterol has been used in studies to investigate its effects on body composition. It increases protein gain at the expense of fat in rats . In addition, subcutaneous adipose tissue is more sensitive than abdominal fat, while protein gains are particularly enhanced in skeletal muscle relative to other body tissues .
Energy Expenditure Studies
Cimaterol has been used in studies to investigate its effects on energy expenditure. It increases heat production and reduces gross efficiency in rats .
作用机制
Target of Action
Cimaterol is a type of β2-agonist . It primarily targets β2-adrenergic receptors, which play a crucial role in various physiological responses, including the regulation of metabolism and immune function .
Mode of Action
Upon binding to its target β2-adrenergic receptors, cimaterol exerts its effects by stimulating these receptors, leading to a series of intracellular events . This interaction results in an increase in protein synthesis and a decrease in fat deposition . It has been observed that cimaterol can induce muscle hypertrophy, as evidenced by an improved carcass classification and a higher cross-sectional area of the longissimus thoracis muscle .
Biochemical Pathways
Cimaterol’s action affects several biochemical pathways. Potential biomarkers of cimaterol action have been identified, including those involved in pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .
Pharmacokinetics
While specific pharmacokinetic data for cimaterol are sparse , β2-agonists like cimaterol generally have varying oral bioavailabilities, plasma half-lives, and rates of elimination . These factors significantly impact the bioavailability of the drug and its overall effect on the body.
Result of Action
The primary result of cimaterol’s action is an increase in protein gain at the expense of fat . This is particularly evident in skeletal muscle relative to other body tissues . Cimaterol also results in brighter meat with a higher shear force value, indicating changes in meat quality .
Action Environment
The action of cimaterol can be influenced by various environmental factors, including diet and sex of the animal . For instance, the effects of cimaterol on protein synthesis and energy expenditure have been studied in rats fed on different diets . .
安全和危害
Cimaterol can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
属性
IUPAC Name |
2-amino-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLJCGHZZYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045652 | |
| Record name | Cimaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cimaterol | |
CAS RN |
54239-37-1 | |
| Record name | Cimaterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54239-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimaterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054239371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(1-hydroxy-2-(isopropylamino)ethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMATEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY8VRF0GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cimaterol exert its effects on skeletal muscle?
A1: Cimaterol interacts with β2-adrenergic receptors (β2AR) located on the surface of skeletal muscle cells. [] This interaction triggers a cascade of intracellular signaling events, leading to increased protein synthesis and decreased protein degradation. [, ] Cimaterol has been shown to increase RNA content and the RNA:protein ratio in muscle, indicating enhanced protein synthesis. [] Additionally, it reduces the activity of calcium-dependent proteinases (CDP) and their inhibitor calpastatin, suggesting a reduction in protein degradation. [, ]
Q2: Does cimaterol's effect on muscle vary depending on muscle fiber type?
A2: Research suggests that cimaterol may preferentially impact specific muscle fiber types. Studies in lambs found that while cimaterol increased the cross-sectional area of both type I and type II fibers, the increase was more pronounced in type II fibers. [] This suggests a potential for differential effects on muscle fiber composition.
Q3: Does cimaterol directly affect muscle cells, or are there intermediary factors involved?
A3: Evidence suggests that cimaterol can directly influence skeletal muscle cells. Studies using close arterial infusion of cimaterol in steer hindlimbs demonstrated increased net amino acid uptake and protein accretion in the treated limb, indicating a direct anabolic effect. []
Q4: How does cimaterol affect adipose tissue metabolism?
A4: Cimaterol generally reduces fat deposition in animals. [, , ] Studies show that while cimaterol may increase lipogenesis in some cases, it simultaneously decreases adipocyte size and overall fat mass. [] This suggests that the net effect of cimaterol is a reduction in fat deposition, potentially through enhanced lipolysis and altered adipocyte differentiation.
Q5: Does cimaterol affect energy expenditure?
A5: Cimaterol has been shown to increase energy expenditure in some studies. [, , ] This increase in energy expenditure could be attributed to several factors, including increased protein synthesis, altered metabolic rate, and potential thermogenic effects.
Q6: What is the molecular formula and weight of cimaterol?
A6: Cimaterol has the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol.
Q7: How does the structure of cimaterol relate to its activity as a β-agonist?
A7: As a β-agonist, cimaterol's structure shares similarities with other β-agonists like clenbuterol and salbutamol. The presence of a catechol ring with specific substitutions, along with an ethanolamine side chain, is crucial for binding to β2AR. [, ]
Q8: Have any studies investigated the impact of structural modifications on cimaterol's activity?
A8: While the provided research focuses primarily on cimaterol itself, related studies highlight the impact of even subtle structural modifications on the potency and selectivity of β-agonists. Small changes in the substituents on the catechol ring or the ethanolamine side chain can significantly alter receptor binding affinity and downstream effects. []
Q9: How is cimaterol metabolized and excreted?
A9: While specific metabolic pathways were not extensively detailed in the provided research, cimaterol, like other β-agonists, is primarily metabolized in the liver. [] It is likely subject to phase I and phase II metabolism, involving oxidation and conjugation reactions, respectively. Excretion routes may involve both urine and bile.
Q10: Are there differences in cimaterol's pharmacokinetics between species?
A10: While direct comparisons weren't a focus in the provided research, variations in drug metabolism and elimination pathways across species are well-documented. [] Therefore, it's plausible that cimaterol's pharmacokinetics could differ between, for example, rats, lambs, and cattle.
Q11: What types of in vivo models have been used to study cimaterol's effects?
A11: The provided research employed various animal models, including rats, lambs, steers, pigs, rabbits, and mice, to investigate cimaterol's effects on growth, body composition, and metabolism. [1-28] These models provide valuable insights into the compound's potential benefits and drawbacks.
Q12: Has cimaterol been tested in human clinical trials?
A12: The provided research focuses solely on animal studies. While cimaterol has shown efficacy in promoting lean mass accretion in animals, human trials would be essential to assess its safety, efficacy, and potential applications in a clinical setting.
Q13: What are the known toxicological effects of cimaterol?
A13: While cimaterol generally enhances growth and lean mass, some studies have reported potential adverse effects. In pigs, high doses of cimaterol were associated with an increased incidence of hoof lesions. [] This highlights the importance of carefully evaluating the dose-dependent effects of cimaterol and its potential long-term consequences.
Q14: Are there alternative compounds with similar effects to cimaterol?
A14: Cimaterol belongs to the β-agonist class of compounds, which includes other growth promoters such as clenbuterol, salbutamol, and ractopamine. [, ] While these compounds share some similarities in their mechanism of action, they may exhibit differences in potency, selectivity, and potential adverse effects.
Q15: What analytical techniques are commonly used to study cimaterol?
A15: Various analytical methods are employed to quantify cimaterol in biological samples and feed. High-performance liquid chromatography (HPLC) coupled with various detectors, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used. Capillary electrophoresis (CE) with amperometric detection has also been explored for cimaterol analysis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-diethoxy-, bis(hydrogen sulfate), disodium salt](/img/structure/B1668955.png)






![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)

